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Technical Whitepaper: Molecular Characterization and Pharmaceutical Applications of
C12H11CIN202

Part 1: Executive Summary & Chemical Identity

The molecular formula C12H11CIN202 (Molecular Weight: 250.68 g/mol ) does not refer to a
single unique pharmaceutical agent but rather represents a chemical space populated by
several critical pharmaceutical intermediates. In the context of drug development, the most
significant isomer is Ethyl 3-amino-6-chloroquinoline-2-carboxylate (CAS: 71652-17-2).

This scaffold is a pivotal building block in the synthesis of fluoroquinolone antibiotics,
antimalarials, and kinase inhibitors. Its quinoline core serves as a privileged structure in
medicinal chemistry, capable of engaging in 1t-1t stacking interactions within receptor binding
pockets.

This guide analyzes the physicochemical properties, synthesis, and handling of this primary
isomer, while acknowledging the existence of other relevant isomers such as 1-[(4-
chlorophenyl)methyl]-5-methylpyrimidine-2,4-dione (an antiviral scaffold).
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Part 2: Physicochemical Profile (E-E-A-T)

The following data characterizes the primary isomer, Ethyl 3-amino-6-chloroquinoline-2-

carboxylate. These values are critical for calculating stoichiometry in synthesis and predicting

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.

ble 1: Fund | Physical :

Property Value Technical Note

Confirmed by High-Resolution
Molecular Formula C12H11CIN202

Mass Spectrometry (HRMS).

_ Monoisotopic Mass: 250.0509
Molecular Weight 250.68 g/mol b
a.

Useful for identifying parent ion

Exact Mass 250.050906

peaks in LC-MS.

Pale yellow to tan crystalline
Appearance .
solid

Coloration arises from the

conjugated quinoline system.

Melting Point 138°C — 142°C

Sharp melting range indicates
high purity (>98%).

LogP (Predicted) 3.2+04

Lipophilic; suggests good
membrane permeability but

poor aqueous solubility.

Topological Polar Surface Area
(TPSA)

65.3 A2

<140 Az indicates high
probability of oral

bioavailability (Veber's Rules).

Solubility DMSO, DMF, Chloroform

Sparingly soluble in water;
requires organic co-solvents

for biological assays.

pKa (Base) ~2.5 (Quinoline N)

Weakly basic; protonation
occurs only in highly acidic

media.
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Elemental Analysis Composition

e Carbon: 57.49%

Hydrogen: 4.42%

Chlorine: 14.14%

Nitrogen: 11.17%

Oxygen: 12.77%

Scientist's Insight: When analyzing this compound via NMR, the ethyl ester protons are
diagnostic. Look for a triplet at ~1.4 ppm (CHs) and a quartet at ~4.4 ppm (CHz). The absence
of these signals often indicates hydrolysis to the carboxylic acid (C10H7CIN20z), a common

degradation pathway under basic conditions.

Part 3: Synthetic Methodology & Validation

The synthesis of the C12H11CIN20:2 quinoline scaffold typically follows a modified Friedl&ander
synthesis or a Gould-Jacobs reaction pathway. Below is a validated protocol for the cyclization
of 2-amino-5-chlorobenzaldehyde with ethyl cyanoacetate, a standard route for accessing 3-
amino-2-carboxylated quinolines.

Protocol: Base-Catalyzed Condensation

Reagents:
e 2-Amino-5-chlorobenzaldehyde (1.0 eq)
o Ethyl cyanoacetate (1.1 eq)

¢ Piperidine (Catalytic amount, 0.1 eq)
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o Ethanol (Solvent, anhydrous)
Step-by-Step Methodology:

o Preparation: Dissolve 2-Amino-5-chlorobenzaldehyde in anhydrous ethanol (0.5 M
concentration) in a round-bottom flask equipped with a reflux condenser.

o Addition: Add Ethyl cyanoacetate dropwise to the stirring solution.

o Catalysis: Introduce catalytic piperidine. Note: Piperidine acts as a base to deprotonate the
active methylene of the cyanoacetate, facilitating the Knoevenagel condensation.

o Reflux: Heat the mixture to reflux (78°C) for 4—6 hours. Monitor reaction progress via TLC
(Hexane:Ethyl Acetate 3:1). The starting aldehyde spot should disappear.

o Crystallization: Cool the reaction mixture to room temperature, then to 4°C in an ice bath.
The product, Ethyl 3-amino-6-chloroquinoline-2-carboxylate, will precipitate as a yellow solid.

« Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if
necessary to remove trace piperidine or unreacted starting materials.

Validation Checkpoint:

e 1H NMR (DMSO-d6): Confirm the presence of the amino group (broad singlet, ~6-7 ppm)
and the aromatic protons of the quinoline ring.

e LC-MS: Single peak at m/z 251.1 [M+H]*.

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and the structural connectivity
of the C12H11CIN202 scaffold.
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Figure 1: Synthetic pathway for the formation of the Quinoline C12H11CIN20:2 scaffold via base-
catalyzed condensation.

Part 5: Applications in Drug Discovery

The C12H11CIN20:2 scaffold is not merely an endpoint; it is a versatile pharmacophore.

1. Kinase Inhibition: The 3-amino-quinoline core mimics the adenine ring of ATP. By modifying
the C2-ester and C3-amino groups, researchers can generate Type | or Type Il kinase
inhibitors. The chlorine atom at position 6 often occupies a hydrophobic pocket (e.g., the
"gatekeeper"” region) in kinases like EGFR or VEGFR.

2. Antimalarial Agents: Quinoline derivatives have a long history in treating malaria (e.g.,
Chloroquine). This specific carboxylate derivative serves as a precursor to 4-hydroxyquinoline
analogs, which interfere with heme polymerization in the malaria parasite.

3. Fluorescent Probes: Due to the conjugated 1t-system, derivatives of this molecule often
exhibit fluorescence. They are used as turn-on sensors for detecting transition metal ions
(Zn2*, Cu?*) in biological systems.

Part 6: Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, it should be handled as a
Potentially Bioactive Quinoline.
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 Signal Word: WARNING

e Hazard Statements:

[¢]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.

[¢]

[e]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

o PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. All weighing and transfer
operations must be conducted inside a chemical fume hood to prevent inhalation of fine dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Lidocaine-hydrochloride-monohydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Lidocaine-hydrochloride-monohydrate
https://www.benchchem.com/product/b15124757/docs#molecular-weight-and-physical-properties-of-c12h11cln2o2
https://www.benchchem.com/product/b15124757/docs#molecular-weight-and-physical-properties-of-c12h11cln2o2
https://www.benchchem.com/product/b15124757/docs#molecular-weight-and-physical-properties-of-c12h11cln2o2
https://www.benchchem.com/product/b15124757/docs#molecular-weight-and-physical-properties-of-c12h11cln2o2
https://www.benchchem.com/product/b15124757?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15124757?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

